molecular formula C9H8BrFO2 B15243302 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)propan-1-one

1-(5-Bromo-2-fluoro-4-hydroxyphenyl)propan-1-one

Cat. No.: B15243302
M. Wt: 247.06 g/mol
InChI Key: BTTSTKOWWRNITJ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluoro-4-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol . This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Bromo-2-fluoro-4-hydroxyphenyl)propan-1-one can be synthesized through various methods. One common synthetic route involves the reaction of phenol with bromoacetone under alkaline conditions . The reaction is typically carried out at room temperature and is neutralized with an acid after completion. Another method involves the use of concentrated sulfuric acid and sodium nitrite, maintaining the temperature between 8-10°C during the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluoro-4-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce ketones, aldehydes, or alcohols.

Scientific Research Applications

1-(5-Bromo-2-fluoro-4-hydroxyphenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromo-2-fluoro-4-hydroxyphenyl)propan-1-one is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. These halogen atoms enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in organic synthesis and a potential candidate for therapeutic applications.

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

1-(5-bromo-2-fluoro-4-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C9H8BrFO2/c1-2-8(12)5-3-6(10)9(13)4-7(5)11/h3-4,13H,2H2,1H3

InChI Key

BTTSTKOWWRNITJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1F)O)Br

Origin of Product

United States

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